2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a complex molecular structure that includes a benzofuran core and various functional groups, which may contribute to its biological activity. The compound is categorized under benzamide derivatives, specifically those that incorporate benzofuran and methoxybenzoyl moieties.
The compound can be sourced from specialized chemical suppliers and databases, such as BenchChem, where it is listed with its unique identifiers and detailed chemical properties. It belongs to the class of organic compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group. The specific structural features of this compound suggest it may exhibit unique pharmacological properties due to its intricate arrangement of functional groups.
The synthesis of 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves several key steps:
These methods reflect a multi-step synthetic route that requires careful control of reaction conditions to achieve high yields and purity.
The molecular formula for 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is with a molecular weight of approximately 481.5 g/mol.
The compound can be represented using various chemical notation systems, including InChI and SMILES:
InChI=1S/C28H23ClN2O4/c1-17-22-15-19(9-12-24(22)36-27(17)26(33)18-7-10-20(35-2)11-8-18)30-25(32)13-14-31-16-29-23-6-4-3-5-21(23)28(31)34/h3-12,15-16H,13-14H2,1-2H3,(H,30,32)2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions:
Reagents used in these reactions include:
These reactions highlight the compound's potential for further modification and functionalization in synthetic organic chemistry.
The mechanism of action for 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide likely involves its interaction with specific biological targets such as enzymes or receptors. This interaction may alter their activity, leading to therapeutic effects.
The exact pathways depend on the context of use but typically involve:
The compound exhibits characteristics typical of organic solids, including:
Relevant chemical properties include:
The potential applications for 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide include:
This compound's unique structure positions it as a valuable candidate for further investigation in drug discovery and development initiatives.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: